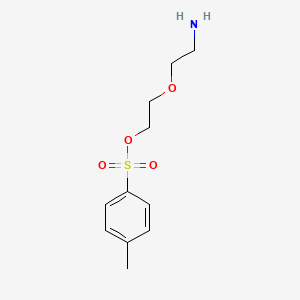

Tos-PEG2-NH2

Descripción

Contextualizing Poly(ethylene glycol) (PEG) Linkers in Advanced Chemical Systems

Poly(ethylene glycol) (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They are widely utilized in advanced chemical systems due to their advantageous properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.combiochempeg.com The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to enhance their circulation time in the bloodstream. chempep.com PEG linkers serve as flexible spacers that connect different molecular entities, such as drugs, proteins, or nanoparticles, while imparting their beneficial characteristics to the resulting conjugate. chempep.comwalshmedicalmedia.combiochempeg.com The length of the PEG chain can be precisely controlled to achieve desired spacing and properties. chempep.com

Significance of Heterobifunctional PEG Derivatives in Academic Research

Heterobifunctional PEG derivatives are molecules that possess two different reactive functional groups at either end of the PEG chain. jenkemusa.com This unique feature provides researchers with the flexibility to selectively introduce different molecules in a controlled manner, which is crucial in the design of bioconjugates and drug delivery systems. Unlike homobifunctional PEGs, which have the same functional group at both ends, heterobifunctional PEGs enable the specific and directional coupling of two different entities. biochempeg.com This has led to their widespread use in various research applications, including the PEGylation of peptides, proteins, and small molecules, as well as the functionalization of surfaces and nanoparticles. walshmedicalmedia.comjenkemusa.com

Overview of Tos-PEG2-NH2 as a Versatile Synthetic Intermediate and Research Tool

This compound is a prime example of a heterobifunctional PEG derivative that serves as a versatile synthetic intermediate. myskinrecipes.combiochempeg.com Its structure consists of a tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, and a primary amine group, which is a strong nucleophile. These two functional groups are separated by a diethylene glycol spacer, which enhances water solubility and provides flexibility. targetmol.com This combination of features makes this compound a valuable tool for researchers to construct more complex molecules for a variety of applications, most notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). jenkemusa.comtargetmol.comaxispharm.comglpbio.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1246286-33-8 | biochempeg.comglpbio.comnih.govmedkoo.com |

| Molecular Formula | C11H17NO4S | biochempeg.comnih.govmedkoo.com |

| Molecular Weight | 259.32 g/mol | biochempeg.comnih.govmedkoo.com |

| IUPAC Name | 2-(2-Aminoethoxy)ethyl 4-methylbenzenesulfonate | medkoo.com |

| Synonyms | Tosylate-PEG2-Amine, PROTAC Linker 27 | biochempeg.comnih.govmedkoo.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H17NO4S |

|---|---|

Peso molecular |

259.32 g/mol |

Nombre IUPAC |

2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3 |

Clave InChI |

VXOOQTLFESQBCU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Tos Peg2 Nh2

Synthetic Routes to Tos-PEG2-NH2 and Related Aminated PEG Analogues

The preparation of this compound and similar aminated PEG derivatives relies on established synthetic strategies that ensure high purity and controlled functionalization.

The introduction of an amine group onto a PEG chain is a common requirement for many applications. Several conventional pathways exist, often involving the conversion of a hydroxyl or tosylate terminus into an amine.

Via Azide (B81097) Intermediate: A widely used method involves first converting a PEG hydroxyl terminus to a tosylate or mesylate, followed by nucleophilic displacement with sodium azide (NaN₃) to form an azide-terminated PEG. The azide group can then be reduced to an amine using various methods, including the Staudinger reaction (using triphenylphosphine, PPh₃, followed by hydrolysis), catalytic hydrogenation, or reduction with reagents like dithiothreitol (B142953) (DTT) or zinc in ammonium (B1175870) chloride mdpi.comgoogle.comnih.govresearchgate.net. This route is favored for its ability to yield high-purity amine-terminated PEGs with minimal side products compared to direct amination researchgate.net.

Via Gabriel Synthesis: Another approach is the Gabriel synthesis, where a tosylated or halogenated PEG reacts with potassium phthalimide. The resulting phthalimide-protected PEG is then deprotected using hydrazine (B178648) or other suitable reagents to liberate the primary amine nih.govatlantis-press.com.

Direct Amination: While less common for achieving high purity, direct amination of activated PEG derivatives (like tosylates or halides) with ammonia (B1221849) or protected amines is also possible, though it may lead to by-products such as secondary or tertiary amines, complicating purification google.comresearchgate.netgoogle.com.

Table 1: Common Synthetic Pathways for Amine-Functionalized PEG Derivatives

| Reaction Type/Intermediate | Key Reagents/Conditions | Product Type | Key References |

| Tosylation -> Azide -> Reduction | PEG-OH + TsCl -> PEG-OTs; PEG-OTs + NaN₃ -> PEG-N₃; PEG-N₃ + PPh₃/H₂O or Zn/NH₄Cl -> PEG-NH₂ | Amine-terminated PEG | mdpi.comgoogle.comnih.govresearchgate.net |

| Tosylation -> Gabriel Synthesis | PEG-OH + TsCl -> PEG-OTs; PEG-OTs + K-Phthalimide -> PEG-Phthalimide; PEG-Phthalimide + Hydrazine -> PEG-NH₂ | Amine-terminated PEG | nih.govatlantis-press.com |

| Mesylation -> Amination | PEG-OH + MsCl -> PEG-OMs; PEG-OMs + NH₃ -> PEG-NH₂ | Amine-terminated PEG | mdpi.comnih.gov |

The introduction of the tosylate group, a key step in synthesizing this compound, typically involves the reaction of a hydroxyl-terminated PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base mdpi.comgoogle.comrsc.orggoogle.comacs.org.

Di-tosylation: For symmetrical PEG diols (HO-PEG-OH), reaction with an excess of TsCl and a base like triethylamine (B128534) (TEA) or pyridine (B92270) in solvents such as dichloromethane (B109758) (DCM) or toluene (B28343) generally leads to the formation of di-tosylated PEG (TsO-PEG-OTs) google.comatlantis-press.comgoogle.comcreativepegworks.comruixibiotech.com.

Mono-tosylation: Achieving selective mono-tosylation (TsO-PEG-OH) is more challenging but crucial for creating heterobifunctional PEGs. This can be accomplished using specific reaction conditions, such as employing silver oxide (Ag₂O) and potassium iodide (KI) as catalysts in toluene, which promotes selective tosylation of one hydroxyl group mdpi.comacs.org. Alternatively, careful control of stoichiometry and reaction time can favor mono-functionalization.

For the synthesis of this compound, a common strategy would involve starting with a diol PEG (HO-PEG2-OH), performing selective mono-tosylation to yield TsO-PEG2-OH, and then converting the remaining hydroxyl group to an amine using the methods described in section 2.1.1. Alternatively, one could start with an amino-terminated PEG (NH2-PEG2-OH) and tosylate the hydroxyl end.

Table 2: Strategies for Introducing Tosylate Functionality onto Poly(ethylene glycol) Backbones

| Starting Material | Tosylating Agent | Base/Catalyst | Solvent | Conditions | Outcome/Notes | Key References |

| PEG-OH (diol) | TsCl | TEA, Pyridine | DCM, Toluene | RT, overnight | Di-tosylation (TsO-PEG-OTs) | google.comresearchgate.netatlantis-press.comgoogle.comrsc.orggoogle.comcreativepegworks.comruixibiotech.comgoogle.com |

| PEG-OH (diol) | TsCl | Ag₂O, KI | Toluene | RT, 12 h | Mono-tosylation (TsO-PEG-OH) | mdpi.comacs.org |

The synthesis of precisely functionalized PEG derivatives like this compound presents several challenges. Achieving high yields of the desired heterobifunctional product while minimizing side reactions and facilitating purification is paramount.

Selectivity: Controlling the degree of tosylation is critical. While di-tosylation is straightforward, selective mono-tosylation requires careful optimization of reaction conditions, catalysts, and stoichiometry to prevent the formation of di-tosylated by-products or unreacted diols acs.org.

Purification: Separating mono-functionalized products from di-functionalized or unreacted starting materials can be difficult, often requiring chromatographic techniques such as HPLC, especially for higher molecular weight PEGs acs.org.

Side Reactions: During amination steps, especially direct amination with ammonia, the formation of secondary and tertiary amines can occur, reducing the yield and purity of the desired primary amine-terminated PEG researchgate.net. Using the azide intermediate route followed by reduction generally offers better control and purity researchgate.net.

Stability: While tosylates are relatively stable, prolonged exposure to moisture or highly nucleophilic conditions can lead to hydrolysis or unwanted side reactions.

Optimization strategies include employing milder reaction conditions, using specific catalysts for selective functionalization, and choosing robust amination methods like azide reduction.

Chemical Reactivity of the Tosylate Moiety in Substitution Reactions

The tosylate group is renowned in organic chemistry as an excellent leaving group, comparable to halides. This property makes tosylated PEG derivatives highly reactive towards a wide range of nucleophiles, enabling diverse functionalization strategies.

The tosylate moiety in this compound is highly susceptible to nucleophilic attack, typically via an SN2 mechanism. This reactivity allows for the displacement of the tosylate group by various nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Reactivity Profile: Tosylates readily react with amines, thiols, alcohols, alkoxides, and azide ions, among others mdpi.comprecisepeg.combroadpharm.combiochempeg.comnanocs.netcreativepegworks.comjenkemusa.com. The reaction efficiency is influenced by the nucleophile's strength, the solvent used, and the reaction temperature.

Formation of Stable Linkages: These substitution reactions result in the formation of stable linkages, such as C-N (amines), C-S (thioethers), C-O (ethers), and C-N₃ (azides), which are critical for creating functionalized biomolecules and materials.

When this compound is used as a precursor, the tosylate group is the primary site of reaction, allowing for the introduction of new functionalities while preserving the amine group.

Thioether Formation: Reaction of this compound with thiols (R-SH) or thiolates (e.g., sodium hydrosulfide, NaSH) in the presence of a base leads to the formation of thioether linkages (R-S-PEG2-NH2) mdpi.comresearchgate.net. This is a common method for introducing sulfur-containing functionalities.

Azide Formation: Treatment of this compound with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 90°C) results in the displacement of the tosylate group by the azide anion, yielding Azide-PEG2-NH2 mdpi.comgoogle.comresearchgate.net. This product is valuable for subsequent "click chemistry" reactions.

Ether Formation: While tosylates can react with alkoxides (R-O⁻) to form ethers, this reaction is less frequently highlighted in the context of PEG functionalization compared to thioether or azide formation in the provided literature. However, the general reactivity of tosylates with alcohols under basic conditions allows for ether synthesis precisepeg.combroadpharm.combiochempeg.comnanocs.net.

Table 3: Nucleophilic Substitution Reactions of this compound

| This compound Precursor | Nucleophile | Resulting Product Type | Typical Reaction Conditions | Key References |

| This compound | NaN₃ | Azide-PEG2-NH2 | DMF, 90°C, overnight | mdpi.comgoogle.comresearchgate.net |

| This compound | R-SH / NaSH | Thioether-PEG2-NH2 | Varies (e.g., DMF, water) | mdpi.comresearchgate.net |

| This compound | R-OH / NaOR | Ether-PEG2-NH2 | Varies | precisepeg.combroadpharm.combiochempeg.comnanocs.net |

Chemical Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) on this compound is a potent nucleophile, capable of reacting with various electrophilic species. This reactivity is fundamental to its utility in creating covalent linkages for applications such as drug delivery systems, antibody-drug conjugates (ADCs), and PROTACs. The PEG2 spacer enhances solubility and provides a flexible linkage, while the tosyl group offers stability.

Amide Bond Formation and Acylation Reactions

The primary amine of this compound readily participates in amide bond formation, a cornerstone reaction in organic synthesis and bioconjugation. This transformation typically involves the reaction of the amine with a carboxylic acid or its activated derivative.

Reaction with Carboxylic Acids: Direct reaction between a primary amine and a carboxylic acid to form an amide is generally slow and requires high temperatures. However, in the presence of coupling reagents, the carboxylic acid can be activated to facilitate amide bond formation under milder conditions. Common coupling agents include N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), and HATU. These reagents promote the formation of an activated ester intermediate, which is then readily attacked by the amine nucleophile.

Acylation Reactions: this compound can also be acylated using acid chlorides or acid anhydrides. These reagents are highly reactive electrophiles that efficiently react with the primary amine to form amide bonds, releasing HCl or a carboxylic acid, respectively.

These acylation reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF). The reaction pH is often controlled, especially when using coupling agents, to optimize amine nucleophilicity and minimize side reactions.

Reactions with Activated Esters (e.g., N-hydroxysuccinimide esters)

A highly efficient and widely used method for forming amide bonds with primary amines like that in this compound is the reaction with N-hydroxysuccinimide (NHS) esters. NHS esters are stable, readily available activated forms of carboxylic acids, making them ideal for bioconjugation.

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This displτs the NHS leaving group, forming a stable amide linkage. The reaction is typically performed in aqueous buffers, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a slightly alkaline pH (pH 7-9). This pH range optimizes the deprotonation of the amine, enhancing its nucleophilicity, while minimizing the hydrolysis of the NHS ester. Reaction times can vary from a few hours to overnight, depending on the specific reagents and conditions.

| Reaction Type | Reacting Functional Group on this compound | Typical Reaction Partner(s) | Common Reagents/Catalysts | Typical Solvents | Typical pH Conditions | Reaction Duration (General) |

| Reactions with Activated Esters (NHS) | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) esters | EDC, NHS (if starting from acid), DIPEA, TEA | DMF, DMSO, DCM, THF, PBS, Borate buffer | pH 7-9 | 3-24 hours |

Reductive Amination and Schiff Base Chemistry

Reductive amination is a powerful method for forming new carbon-nitrogen bonds, converting carbonyl compounds (aldehydes and ketones) into amines. The process involves two key steps:

Schiff Base Formation: The primary amine of this compound first reacts with an aldehyde or ketone to form an imine (or an iminium ion under acidic conditions). This step involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Reduction: The transient imine/iminium ion is then reduced to a stable secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). These reagents are selective for reducing imines over aldehydes and ketones, allowing for a one-pot reaction.

This reaction is highly versatile and can be performed in various solvents, including methanol, ethanol, THF, and DCM. The optimal pH for reductive amination depends on the specific reagents used, but it often ranges from slightly acidic to neutral conditions to facilitate both imine formation and reduction.

| Reaction Type | Reacting Functional Group on this compound | Typical Reaction Partner(s) | Common Reagents/Catalysts | Typical Solvents | Typical pH Conditions | Reaction Duration (General) |

| Reductive Amination / Schiff Base Chemistry | Primary Amine (-NH2) | Aldehydes, Ketones | NaBH3CN, NaBH(OAc)3 | Methanol, Ethanol, THF, DCM | pH dependent | <3 hours to 24 hours |

Conjugation with Maleimide-Functionalized Reagents

The primary amine of this compound can be utilized to conjugate with molecules bearing maleimide (B117702) functionalities, typically through an intermediary activated ester. While maleimides themselves are most reactive towards thiols (sulfhydryl groups) to form stable thioether bonds, the amine group of this compound can react with maleimide-containing compounds that also possess an activated carboxylic acid or NHS ester.

In such a scenario, the amine of this compound would first react with the NHS ester on the maleimide-functionalized molecule, forming an amide bond. This process effectively links this compound to the maleimide-containing moiety. Subsequently, the maleimide group on the attached molecule is available to react with a thiol-containing biomolecule, completing the conjugation strategy. The reaction conditions for the amine-maleimide conjugation via an activated ester would follow those described in Section 2.3.2, typically involving aqueous buffers at pH 7-9. The maleimide group's reactivity with thiols is optimal at pH 6.5-7.5.

| Reaction Type | Reacting Functional Group on this compound | Typical Reaction Partner(s) | Common Reagents/Catalysts | Typical Solvents | Typical pH Conditions | Reaction Duration (General) |

| Conjugation with Maleimide-Functionalized Reagents | Primary Amine (-NH2) | Maleimide-functionalized molecules with activated esters (e.g., NHS) | EDC, NHS (for activating the partner molecule's acid) | DMF, DMSO, DCM, THF, PBS, Borate buffer | pH 7-9 | Varies |

Advanced Bioconjugation Strategies Utilizing Tos Peg2 Nh2 Derivatives

Site-Selective Bioconjugation Approaches for Macromolecular Modification

The strategic design of heterobifunctional PEG linkers, often synthesized from precursors like Tos-PEG2-NH2, is fundamental to achieving site-selective modification of biomacromolecules researchgate.net. By functionalizing the amine terminus of this compound to introduce specific reactive handles, such as azides or alkynes, while retaining the tosyl group or modifying it orthogonally, researchers can create PEG derivatives that react selectively with complementary functional groups on target biomolecules researchgate.netresearchgate.net. This approach allows for precise control over the conjugation site, leading to homogeneous products with predictable properties, which is critical for applications where molecular architecture dictates biological activity acs.org. The ability to introduce a PEG chain at a specific location on a protein, antibody, or nucleic acid, for instance, can significantly improve solubility, stability, and pharmacokinetic profiles without compromising the molecule's inherent function researchgate.net.

Integration into Bioorthogonal Click Chemistry Architectures

This compound derivatives are extensively utilized in the design of linkers for bioorthogonal click chemistry, a set of highly efficient and specific chemical reactions that can occur in biological environments without interfering with native biochemical processes iris-biotech.deacs.org.

Precursor Design for Azide- or Alkyne-Functionalized PEG Linkers

This compound serves as a versatile precursor for generating PEG linkers equipped with azide (B81097) or alkyne functionalities, essential for click chemistry researchgate.netbiochempeg.com. The amine group on this compound can be readily converted into an azide group through various synthetic routes, such as reaction with azide-containing reagents or conversion of the amine to a leaving group followed by nucleophilic substitution with sodium azide researchgate.netresearchgate.net. Alternatively, the amine can be functionalized to incorporate an alkyne moiety. These transformations yield heterobifunctional PEG derivatives, such as Tos-PEG2-Azide or Tos-PEG2-Alkyne, which are then ready for click ligation researchgate.net. The synthesis of uniform PEG derivatives, often starting from tosylated intermediates, addresses the limitations of polydispersity inherent in traditional PEG synthesis methods acs.orggoogle.com.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

The azide- and alkyne-functionalized PEG linkers derived from this compound are widely employed in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction iris-biotech.deacs.org. This highly efficient and specific reaction forms a stable 1,2,3-triazole ring, covalently linking the PEGylated moiety to the target biomolecule iris-biotech.de. Research has demonstrated the successful application of CuAAC for creating PEG-functionalized complexes for bioimaging and for conjugating PEG chains to various biomaterials acs.org. For example, azide-terminated PEGs can be coupled with alkyne-functionalized molecules to create well-defined conjugates acs.org. The predictable nature and high yields of CuAAC make it an invaluable tool for developing advanced bioconjugates.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes (e.g., BCN, DBCO)

Beyond copper-catalyzed methods, this compound derivatives are also integral to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) strategies iris-biotech.deiris-biotech.de. SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react rapidly with azides without the need for a copper catalyst iris-biotech.deiris-biotech.de. This copper-free approach is particularly advantageous for bioconjugation in living systems or sensitive biological samples where the presence of copper might be detrimental iris-biotech.de. PEG linkers functionalized with azide groups, originating from precursors like this compound, can be efficiently conjugated to biomolecules modified with strained cyclooctynes, enabling precise and mild bioconjugation iris-biotech.deiris-biotech.de.

Other Emerging Bioorthogonal Ligation Chemistries

While CuAAC and SPAAC are the most prevalent bioorthogonal chemistries employed with PEG derivatives, the field of bioorthogonal ligation is continuously evolving iris-biotech.deacs.org. Research is exploring other reactions, such as tetrazine ligation and thiol-ene click reactions, for biomolecular modification. Although specific examples directly utilizing this compound derivatives in these emerging chemistries are less documented in the immediate literature, the inherent versatility of PEG linkers derived from such precursors suggests potential for their integration into a broader range of bioorthogonal strategies as these chemistries mature.

General PEGylation Strategies in Biomolecular Modification

This compound contributes significantly to general PEGylation strategies aimed at enhancing the properties of biomolecules and materials researchgate.netacs.org. Its role as a precursor for synthesizing uniform PEG chains is crucial, as it helps overcome the challenges associated with polydispersity in conventional PEGylation, leading to more reproducible and characterizable conjugates acs.orggoogle.com. The tosyl group itself can sometimes serve as a handle for further functionalization or conjugation, in addition to the amine terminus, allowing for diverse attachment chemistries beyond bioorthogonal reactions researchgate.net. This versatility makes this compound a valuable starting material for creating a wide array of PEGylated products used in drug delivery, surface modification, and the development of advanced biomaterials researchgate.net.

Covalent Attachment to Peptides and Proteins

The covalent attachment of PEG to peptides and proteins, commonly referred to as PEGylation, is a cornerstone technique for improving their pharmacokinetic and pharmacodynamic profiles conicet.gov.arbocsci.comcpcscientific.com. This compound serves as an effective linker in this regard, primarily through the reactivity of its tosyl group. The tosyl moiety is a well-established leaving group, making it amenable to nucleophilic substitution reactions creativepegworks.comchemscene.com. Peptides and proteins possess numerous nucleophilic sites, most notably the primary amine groups found on lysine (B10760008) residues and at the N-terminus of polypeptide chains thermofisher.com.

The tosyl group of this compound can react with these accessible amine functionalities on peptides and proteins. This reaction typically proceeds via nucleophilic attack by the amine nitrogen on the sulfur atom of the tosyl group, leading to the displacement of the tosylate anion and the formation of a stable sulfonamide bond creativepegworks.comchemscene.comthermofisher.combiochempeg.com. This linkage covalently attaches the PEG2 chain to the biomolecule, thereby imparting its beneficial properties. The amine terminus of this compound can either remain free for subsequent modifications or participate in further conjugation steps, depending on the specific bioconjugation strategy.

The PEGylation of peptides and proteins using tosyl-activated PEG derivatives, such as this compound, can lead to several advantages:

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of conjugated peptides and proteins, which is often a limiting factor for therapeutic efficacy conicet.gov.armyskinrecipes.combiochempeg.combiochempeg.com.

Improved Stability: PEGylation can protect biomolecules from enzymatic degradation and reduce aggregation, leading to increased stability in biological environments conicet.gov.arbocsci.comcpcscientific.commyskinrecipes.com.

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius and reducing renal clearance, PEGylation can dramatically extend the circulation time of peptides and proteins in vivo, allowing for less frequent dosing conicet.gov.arcpcscientific.com.

Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the biomolecule, thereby reducing the host's immune response and potential for antibody generation conicet.gov.arcpcscientific.combiochempeg.com.

While specific quantitative data for this compound conjugation efficiencies with various peptides and proteins are not extensively detailed in the provided literature, the general principles of tosyl-based PEGylation are well-documented, indicating its utility in creating stable conjugates creativepegworks.comchemscene.combiochempeg.com.

Functionalization of Nanoparticles and Self-Assembled Systems

This compound also plays a crucial role in the functionalization of nanoparticles and the construction of self-assembled systems. The ability to covalently attach PEG chains to surfaces is paramount for creating biocompatible and stable nanomaterials for applications in drug delivery, imaging, and diagnostics myskinrecipes.combiochempeg.combiochempeg.combroadpharm.com.

The tosyl group on this compound serves as a reactive handle for anchoring the PEG linker to various surfaces. Nanoparticle surfaces, particularly those composed of metals like gold or silver, often possess nucleophilic sites or can be modified to present such sites. For instance, gold nanoparticles (AuNPs) readily form stable covalent bonds with thiol-terminated molecules through Au-S bonds biochempeg.combroadpharm.comresearchgate.netnju.edu.cn. While this compound itself is not thiol-terminated, the tosyl group can react with surface-bound nucleophiles. More commonly, tosylates are used to activate hydroxyl groups on surfaces or within molecules, which then undergo nucleophilic substitution. Alternatively, the tosyl group can react directly with amines or thiols present on a surface or within a self-assembling unit creativepegworks.comchemscene.commedchemexpress.com.

The tosyl group's utility in surface modification is exemplified by its use in pre-activated magnetic beads, where tosyl groups facilitate the covalent conjugation of ligands containing primary amine groups medchemexpress.com. Similarly, tosyl-activated PEG derivatives can be employed to functionalize the surfaces of various nanoparticles, including quantum dots and magnetic nanoparticles, enhancing their colloidal stability and biocompatibility broadpharm.commedchemexpress.comglpbio.com. The PEG chain provides a hydrophilic corona, preventing aggregation and reducing non-specific interactions with biological components myskinrecipes.combiochempeg.comresearchgate.netnju.edu.cn.

The amine terminus of this compound offers further opportunities for functionalization. After the initial attachment via the tosyl group, the free amine can be used to conjugate targeting ligands, drugs, or other functional molecules, creating complex nanostructures with tailored properties. This dual functionality allows for precise control over surface chemistry and the development of sophisticated self-assembled systems. For example, PEGylated nanoparticles can be designed to exhibit tunable surface charges and controlled cellular uptake by optimizing PEG density and molecular weight nju.edu.cn.

Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-(2-Aminoethoxy)ethyl 4-methylbenzenesulfonate | bocsci.combiochempeg.com |

| Synonyms | PROTAC Linker 27, Tosylate-PEG2-Amine | bocsci.combiochempeg.com |

| CAS Number | 1246286-33-8 | bocsci.commyskinrecipes.combiochempeg.comrsc.org |

| Molecular Formula | C₁₁H₁₇NO₄S | myskinrecipes.combiochempeg.comrsc.org |

| Molecular Weight | 259.32 g/mol | bocsci.commyskinrecipes.combiochempeg.comrsc.org |

| Purity | ≥95% or ≥98% | bocsci.commyskinrecipes.combiochempeg.comrsc.org |

| Functional Groups | Tosyl group, Amine group, PEG2 linker | bocsci.commyskinrecipes.combiochempeg.commedkoo.com |

| Recommended Storage | Store at -5°C to -20°C, keep dry and avoid sunlight | biochempeg.comglpbio.com |

| Primary Applications | Bioconjugation, drug delivery systems, synthesis of PROTACs, building block for polymers and nanomaterials, surface modification | bocsci.commyskinrecipes.combiochempeg.comglpbio.com |

| Reactivity of Tosyl Group | Good leaving group for nucleophilic substitution reactions biochempeg.com, reacts with amines, hydroxyls, and thiols creativepegworks.comchemscene.com | creativepegworks.comchemscene.combiochempeg.com |

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

In the modular synthesis of PROTACs, linker building blocks like this compound play a crucial role. medkoo.com This compound is a PEG-based linker utilized in the assembly of these complex molecules. medkoo.com The primary amine (-NH2) group provides a nucleophilic handle for conjugation, typically through amide bond formation with an activated carboxylic acid on a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). frontiersin.orgnih.gov Conversely, the tosylate group is an excellent leaving group, enabling the other end of the linker to react with a nucleophilic site on the POI-binding ligand, completing the bifunctional construct.

This synthetic strategy allows for the systematic and controlled assembly of PROTACs. researchgate.net Researchers can connect ligands for a wide array of E3 ligases—including CRBN, VHL, IAP, and MDM2—to various target-binding warheads. frontiersin.orgnih.gov The use of well-defined, bifunctional linkers like this compound facilitates the creation of libraries of PROTACs with varied linker architectures for structure-activity relationship (SAR) studies. researchgate.net

The length and chemical makeup of the linker are not passive elements; they profoundly influence a PROTAC's biological activity. precisepeg.comresearchgate.net Research has consistently shown that there is often an optimal linker length for effective protein degradation, which is dependent on the specific POI and E3 ligase pair.

A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the two ligands and the formation of a stable ternary complex. explorationpub.com Conversely, a linker that is excessively long can result in a ternary complex that is too flexible or fails to position the proteins correctly for efficient ubiquitination. explorationpub.com For instance, in studies targeting the estrogen receptor alpha (ERα), a PROTAC with a 16-atom linker demonstrated superior degradation compared to those with both shorter and longer linkers. researchgate.netnih.gov In another case involving TBK1 and VHL E3 ligases, degradation was minimal with linkers shorter than 12 atoms, but efficiency was significantly improved with longer linkers.

The composition of the linker is equally important. PEG linkers, such as the short chain in this compound, are frequently used to enhance the hydrophilicity and water solubility of the final PROTAC molecule. precisepeg.com This can improve physicochemical properties that influence cell permeability and bioavailability. semanticscholar.org However, the specific composition can also directly impact ternary complex stability. In some systems, the ether oxygens of a PEG linker can form beneficial hydrogen bonds or van der Waals interactions that stabilize the complex, while in other cases, an alkyl linker may be preferred. explorationpub.comnih.gov

| Target Protein (POI) | E3 Ligase | Linker Variation | Key Finding | Reference |

|---|---|---|---|---|

| Estrogen Receptor α (ERα) | pVHL | Alkyl linkers of varying lengths (9, 12, 16, 19, and 21 atoms) | A 16-atom linker length was optimal for ERα degradation; shorter or longer linkers were less effective. | researchgate.netnih.gov |

| Cereblon (CRBN) | Cereblon (CRBN) (Homo-PROTAC) | PEG linkers of varying lengths | A shorter 8-atom PEG linker was found to be optimal for the degradation of CRBN. | explorationpub.com |

| TBK1 | VHL | PEG linkers of varying lengths | Degradation activity was not evident for linkers less than 12 atoms long, but longer linkers significantly improved potential. | |

| BRD4 | CRBN | Alkyl vs. PEG3 linker | Replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in weaker CRBN degradation, indicating composition is critical. | nih.gov |

The rational design of PROTAC linkers has become a central focus in the field, moving beyond simple alkyl and PEG chains to more sophisticated architectures. explorationpub.com The goal is to optimize multiple parameters simultaneously to create a highly potent and selective degrader. Key principles in this design process include:

Controlling Physicochemical Properties: The linker's composition directly affects the PROTAC's solubility, a critical factor for achieving consistent results in preclinical research. semanticscholar.org The incorporation of hydrophilic units like PEG, as found in this compound, is a common strategy to improve the solubility and permeability of these often large and complex molecules. semanticscholar.orgjenkemusa.com

Optimizing Length and Rigidity: While flexible PEG and alkyl linkers are common, there is a growing trend toward using more rigid structures, such as those containing alkynes, triazoles, or piperazine (B1678402) rings. precisepeg.comresearchgate.net Rigid linkers can reduce the entropic penalty of forming the ternary complex by pre-organizing the molecule into a bioactive conformation, potentially increasing potency and selectivity. precisepeg.com

Defining Linker Attachment Points: The specific position, or "exit vector," where the linker is attached to both the POI ligand and the E3 ligase ligand has been shown to be crucial for activity. nih.gov An improper attachment point can disrupt binding to one of the proteins or lead to an unproductive ternary complex geometry.

Employing Advanced Chemotypes: To gain finer control over PROTAC function, researchers are exploring novel linker chemistries. These include photocaged or photoswitchable linkers that allow for light-induced activation, providing spatiotemporal control over protein degradation and minimizing systemic effects. precisepeg.com

The development of PROTACs is increasingly supported by computational modeling and structural biology, which can help predict how a given linker will influence the structure and stability of the ternary complex, thereby accelerating the design process and reducing the reliance on empirical trial-and-error approaches. nih.gov

Advanced Drug Delivery Systems Research (excluding human clinical trials)

The unique properties of PEG have made it a cornerstone polymer in the development of advanced drug delivery systems (DDS). worldscientific.com The process of attaching PEG chains to molecules or nanoparticles, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.comtandfonline.com

Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are of great interest in drug delivery. When a hydrophilic polymer like PEG is conjugated to a hydrophobic drug or another polymer block, the resulting conjugate becomes amphiphilic. chemrxiv.orgnih.gov These conjugates can self-assemble in aqueous environments into nanostructures that can encapsulate and transport poorly soluble drugs. nih.gov

Bifunctional reagents like this compound can serve as connectors in the synthesis of such polymer-drug conjugates. The amine and tosylate ends allow for the covalent linkage of a hydrophilic PEG chain to a hydrophobic drug molecule or polymer segment. For example, research has shown the development of amphiphilic conjugates where a star-shaped PEG backbone was attached to the hydrophobic anticancer drug Camptothecin (CPT). nih.gov This self-assembling system acted as its own delivery vehicle, improving the drug's properties. nih.gov Similarly, complex amphiphilic star polymers containing PEG and hydrophobic blocks like poly(ε-caprolactone) (PCL) have been synthesized for pH-sensitive drug delivery applications. rsc.org

A primary application of amphiphilic polymer-drug conjugates is the formation of micellar nanosystems. In an aqueous solution, these conjugates spontaneously self-assemble into core-shell structures known as micelles. mdpi.com The hydrophobic segments form the core, which serves as a reservoir for encapsulating hydrophobic drugs, while the hydrophilic PEG segments form the outer shell, or corona. nih.gov

This PEG corona provides several advantages:

It creates a "stealth" effect, shielding the nanoparticle from the immune system and reducing clearance, which can prolong circulation time. mdpi.com

It improves the stability of the nanoparticle in physiological environments. mdpi.com

It enhances the water solubility of the encapsulated drug. researchgate.net

The release of the drug from the micellar core can be engineered for controlled release. By incorporating stimuli-responsive linkers or polymer backbones, micelles can be designed to release their payload in response to specific triggers in the target microenvironment, such as the lower pH found in tumor tissues. rsc.orgnih.gov Research has demonstrated the creation of PEG-PCL based graft copolymers that self-assemble into micellar carriers, effectively encapsulating active substances and releasing them in a controlled manner. mdpi.com These systems show potential for delivering drugs in a targeted and sustained fashion.

| Polymer Composition | Encapsulated Drug | Key Features | Release Mechanism | Reference |

|---|---|---|---|---|

| Amphiphilic PEG/PCL Graft Copolymers | Vitamin C, Arbutin, 4-n-butylresorcinol | Self-assembles into micellar superstructures with high drug loading content (up to 98%). | Sustained release over 10-240 minutes in buffer solution. | mdpi.com |

| PEG-detachable copolymers with poly(β-amino ester) | Doxorubicin (DOX) | PEG shell is detachable at acidic tumor pH, enhancing cellular uptake. | Tumor-acidity-triggered cleavage of pH-labile linker and endo-/lysosomal escape. | nih.gov |

| Star PEG-Camptothecin (PEG4-CPT) | Camptothecin (CPT) | Drug itself is the hydrophobic block; self-assembles into stable 200nm nanoparticles. | Sustained release profile with no initial burst effect. | nih.gov |

| PEG-PCL-PSt-PLLA-PAA Star Quintopolymer | Doxorubicin (DOX) | Forms vesicles with excellent stability and satisfactory drug loading. | pH-responsive; accelerated release kinetics under acidic conditions (pH 5.3 vs 7.4). | rsc.org |

Utilization in Hydrogels and Other Biomaterials for Encapsulation

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively used in biomedical applications such as drug delivery and tissue engineering. Polyethylene (B3416737) glycol (PEG)-based hydrogels are particularly favored for their biocompatibility and tunable properties. Bifunctional PEG derivatives are essential for the formation of these crosslinked networks.

The this compound molecule can serve as a critical crosslinking agent. The primary amine (-NH2) group can be reacted with polymers or molecules containing activated carboxylic acids or other amine-reactive functionalities. Simultaneously, the tosyl (-OTs) group, being an excellent leaving group, can react with nucleophiles like other amines or thiols to form stable covalent bonds. This dual reactivity allows for the precise construction of hydrogel networks. These hydrogels can be used to create systems for the controlled, slow release of encapsulated drugs. cd-bioparticles.net In tissue engineering, such hydrogels can act as scaffold materials to support cell culture and promote tissue repair. cd-bioparticles.net The incorporation of linkers like this compound into the hydrogel matrix allows for the covalent attachment of therapeutic agents or cell-adhesion ligands, enhancing the functionality of the biomaterial for targeted encapsulation and delivery.

Table 1: Applications of PEG-Based Hydrogels in Biomedicine

| Application Area | Function of PEG Hydrogel | Role of Bifunctional Linkers (e.g., this compound) |

|---|---|---|

| Drug Delivery | Acts as a carrier for the slow and controlled release of therapeutic agents. cd-bioparticles.net | Covalently crosslinks polymer chains to form the hydrogel network and can tether drug molecules within the matrix. |

| Tissue Engineering | Provides a biocompatible scaffold for cell culture and tissue regeneration. cd-bioparticles.net | Forms the structural backbone of the scaffold and can be used to attach bioactive signals to guide cell behavior. |

| Wound Healing | Functions as a sealant or dressing to protect the wound and promote healing. cd-bioparticles.net | Creates a stable, biocompatible matrix that can be loaded with antimicrobial or growth-promoting agents. |

Applications in Materials Science and Surface Engineering

Beyond hydrogels, this compound is a key reagent in the broader fields of materials science and surface engineering. biochempeg.comhuatengsci.com Its applications include the development of new materials, the synthesis of graft polymer compounds, and the creation of PEG-modified functional coatings designed to modulate surface properties. biochempeg.comhuatengsci.combiochempeg.combiochempeg.combiochempeg.com

Development of PEG-Modified Functional Coatings for Enhanced Biocompatibility

A primary challenge in the use of materials in biological environments is the non-specific adsorption of proteins, which can lead to an immune response, fouling, and device failure. Surfaces coated with polyethylene glycol have been shown to be highly effective at resisting protein adsorption, thereby improving biocompatibility. researchgate.net This property is attributed to PEG's hydrophilicity, flexibility, and large excluded volume in aqueous solutions.

This compound is an ideal candidate for creating these functional coatings. The molecule can be tethered to a material surface through either its amine or tosyl group, leaving the other end free to interact with the surrounding environment or for further chemical modification. For instance, the amine group can react with surfaces rich in carboxylic acids or epoxides, while the tosyl group can be displaced by surface nucleophiles. This process allows for the covalent attachment of a dense layer of short PEG chains, dramatically altering the surface chemistry. Research has demonstrated the utility of this approach across various materials:

PDMS Microchannels: The surface modification of poly(dimethylsiloxane) (PDMS) microfluidic devices with PEG grafts significantly reduces fibrinogen adsorption and platelet adhesion, leading to enhanced hemocompatibility for blood-contacting applications. nih.gov

Silica (B1680970) Films: Amorphous silica films can be activated to increase the number of surface silanol (B1196071) groups, which can then react with a PEG linker to create a biocompatible coating. researchgate.net

Quantum Dots (QDs): Modifying the surface of QDs with PEG not only improves their water solubility and stability but also blocks the leakage of potentially toxic heavy metal ions, enhancing their biocompatibility for in vivo applications. rsc.org

Polyurethane Systems: PEGylated siloxane polymers can be incorporated into thermoset polyurethane (PU) systems to create coatings with amphiphilic surfaces, combining the toughness of PU with the biocompatibility of PEG. google.com

Table 2: Research Findings on PEG-Modified Biocompatible Coatings

| Substrate Material | Modification Strategy | Enhanced Property | Research Context |

|---|---|---|---|

| Poly(dimethylsiloxane) (PDMS) | Plasma pretreatment and PEG grafting. nih.gov | Reduced fibrinogen adsorption and platelet adhesion; improved hemocompatibility. nih.gov | Microfluidic devices for long-term blood contact. nih.gov |

| Silica Films | Activation of surface silanol groups followed by reaction with PEG. researchgate.net | Protein rejection and enhanced biocompatibility. researchgate.net | General method for coating diverse materials. researchgate.net |

| Quantum Dots (QDs) | Surface modification with PEG ligands. rsc.org | Improved water solubility, stability, and reduced toxicity. rsc.org | Biomedical imaging and therapeutic agents. rsc.org |

Synthesis of Graft Polymer Compounds and Polymer Brush Systems

This compound is a valuable building block for synthesizing graft polymers, where polymer chains are attached as side chains to a main polymer backbone or a surface. A common method is the "grafting to" strategy, which involves the direct covalent bonding of pre-synthesized, end-functionalized polymer chains to a substrate. researchgate.net

The dual functionality of this compound allows it to be used effectively in such syntheses. For example, the amine group can be used to initiate the polymerization of a monomer, creating a polymer chain with a terminal tosyl group. This tosylated polymer can then be grafted onto a surface containing nucleophilic sites. Alternatively, the tosyl group can be replaced by a polymerization initiator, and the amine group can be used to anchor the resulting polymer to a surface containing, for example, activated ester groups. This precise control over attachment chemistry is crucial for creating well-defined polymer brushes—a dense layer of polymers tethered to a surface—which are used to control surface energy, lubrication, and biocompatibility. The synthesis of PEG-grafted silicone polymers for use in polyurethane coatings is a specific example of creating such graft polymer compounds. google.com

Integration into Novel Polymer Architectures for Advanced Materials

The defined structure and orthogonal reactivity of this compound make it a powerful tool for designing and constructing novel and complex polymer architectures. biochempeg.comhuatengsci.com Its integration allows for the precise placement of hydrophilic PEG segments within larger macromolecular structures, influencing properties like self-assembly, mechanical strength, and environmental responsiveness.

One example is the development of amphiphilic thermoset polyurethane coatings, which combine hydrophobic and hydrophilic components. google.com In this system, PEG-grafted siloxane polymers are synthesized and then incorporated into a polyurethane network. The PEG chains provide a hydrophilic character that enhances biocompatibility and can resist biofouling, while the siloxane and polyurethane components provide flexibility and durability. google.com The use of well-defined linkers like this compound in the synthesis of the PEG-grafted components allows for precise control over the number and length of the hydrophilic PEG chains, enabling the fine-tuning of the final material's surface properties. google.com This ability to create tailored polymer architectures is essential for the development of the next generation of advanced materials for medical devices, nanotechnology, and drug-release systems. biochempeg.combiochempeg.com

Conclusion

Analytical and Spectroscopic Characterization of Tos Peg2 Nh2 and Its Conjugates

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Functionalization and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Tos-PEG2-NH2 and its conjugates. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule.

¹H NMR spectroscopy can confirm the presence and integrity of the tosyl group by detecting characteristic signals for the aromatic protons (typically appearing as doublets in the range of 7.3-7.8 ppm) and the methyl protons (a singlet around 2.4 ppm) benchchem.commdpi.comdovepress.comrsc.orgresearchgate.net. The polyethylene (B3416737) glycol (PEG) backbone is identified by the signals from the methylene (B1212753) (-CH2-) protons, which usually appear as a broad singlet or a series of overlapping signals around 3.5-3.8 ppm benchchem.commdpi.comdovepress.comresearchgate.netatlantis-press.com. The terminal amine group (-NH2) can also be observed, though its signal is often broad and its position can vary depending on the solvent and concentration due to hydrogen bonding and proton exchange benchchem.commdpi.comresearchgate.netnih.govupi.edu. The successful functionalization and conjugation can be inferred from changes in the chemical shifts and integration ratios of these characteristic peaks. Furthermore, NMR spectroscopy is invaluable for quantitative analysis, allowing for the determination of the degree of functionalization or the ratio of different components in a conjugate by integrating the areas under specific resonance peaks ntnu.noflashcards.worldpurity-iq.comnih.govresearchgate.net.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. It confirms the presence of carbons in the tosyl aromatic ring, the tosyl methyl group, and the repeating ethylene (B1197577) oxide units of the PEG chain, with characteristic chemical shifts for each environment mdpi.comrsc.orgrsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Assignment |

| Tosyl Aromatic | 7.3 - 7.8 | Aromatic protons of the tosyl group |

| Tosyl Methyl | ~2.4 | Methyl protons of the tosyl group |

| PEG Methylene | 3.5 - 3.8 | Methylene protons of the PEG backbone |

| Amine (-NH₂) | Variable (often broad) | Terminal amine protons |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound and its conjugates. The technique relies on the absorption of infrared radiation at specific wavelengths corresponding to the vibrational modes of chemical bonds.

Key functional groups identifiable by FTIR include:

Tosyl Group: Strong absorption bands associated with the sulfonyl (S=O) stretching vibrations are typically observed in the regions of 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹ benchchem.commdpi.comresearchgate.net. Aromatic C-H stretching vibrations occur above 3000 cm⁻¹, and C=C stretching in the aromatic ring appears around 1600 cm⁻¹ and 1500 cm⁻¹ slideshare.netlibretexts.org.

PEG Chain: The characteristic C-O-C stretching vibration of the ether linkages in the PEG backbone is prominent, usually appearing around 1100 cm⁻¹ mdpi.comresearchgate.netresearchgate.net. C-H stretching vibrations from the methylene groups are observed in the 2850-2970 cm⁻¹ range researchgate.netslideshare.netlibretexts.org.

Amine Group: The primary amine (-NH2) group exhibits N-H stretching vibrations, typically appearing as a broad band between 3300-3500 cm⁻¹ researchgate.netupi.eduslideshare.net. N-H bending vibrations can be observed around 1600 cm⁻¹ researchgate.netslideshare.net. The presence of an amine group can also be inferred from the disappearance of precursor functional groups (e.g., azide (B81097), represented by a sharp band around 2100-2107 cm⁻¹ nih.govmdpi.comrsc.orgunina.it) upon successful conversion.

FTIR is also useful for monitoring the progress of conjugation reactions. For instance, the appearance or disappearance of specific absorption bands can indicate the successful formation of new bonds or the consumption of functional groups involved in the reaction researchgate.netnih.govmdpi.com.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Assignment |

| Tosyl (S=O) | 1350-1370, 1160-1180 | Sulfonyl stretching |

| Tosyl (Aromatic) | ~3000-3100 | Aromatic C-H stretching |

| Tosyl (Aromatic) | ~1600, ~1500 | Aromatic C=C stretching |

| Tosyl (Methyl) | ~2900-3000 | Methyl C-H stretching |

| PEG (C-O-C) | ~1100 | Ether stretching |

| PEG (-CH₂-) | ~2850-2970 | Methylene C-H stretching |

| Amine (-NH₂) | ~3300-3500 (broad) | N-H stretching |

| Amine (-NH₂) | ~1600 | N-H bending |

Chromatographic Methods for Purity, Isolation, and Reaction Monitoring

Chromatographic techniques are essential for separating, purifying, and quantifying components in complex mixtures, making them indispensable for assessing the purity of this compound and monitoring its reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of this compound and to monitor the efficiency of conjugation reactions. By separating components based on their differential interactions with a stationary phase and a mobile phase, HPLC can quantify the amount of desired product and identify any impurities or unreacted starting materials.

For this compound, reverse-phase HPLC (RP-HPLC) is often employed. The tosyl group provides a chromophore that can be detected using UV-Vis detectors, typically in the 220-280 nm range benchchem.com. However, PEG chains themselves are often UV-inactive. Therefore, for compounds with a significant PEG component, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) may be necessary to ensure complete detection of the polymer mdpi.com. HPLC analysis provides a purity percentage, which is critical for quality control. Furthermore, the retention time of this compound can be used as an identifier, and changes in chromatograms over time can track the consumption of reactants and the formation of products during conjugation processes.

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Conjugate Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution, rather than their chemical properties. This method is particularly valuable for characterizing polymers like this compound.

Mass Spectrometry for Molecular Weight Confirmation and Conjugate Characterization

Mass Spectrometry (MS) is a highly sensitive technique used to determine the exact molecular weight of compounds and to provide detailed structural information. It is indispensable for confirming the successful synthesis of this compound and for characterizing its conjugates.

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used for PEG derivatives benchchem.comlibretexts.org. ESI-MS is suitable for polar and thermally labile compounds, often producing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions. MALDI-TOF MS is particularly useful for larger molecules and polymers, providing accurate mass-to-charge (m/z) ratios that can be directly compared to the theoretical molecular weight of this compound.

The mass spectrum will show a distinct peak corresponding to the molecular ion of this compound, confirming its mass. For conjugates, MS can verify the addition of the PEG chain and the successful attachment of the intended molecule by identifying peaks at the expected mass of the combined entities. Fragmentation patterns, if observed, can further elucidate the structure and connectivity within the conjugate.

Table 3: Mass Spectrometry Applications for this compound

| Technique | Primary Application | Example Information Provided |

| ESI-MS | Molecular weight confirmation, conjugate characterization | [M+H]⁺, [M+Na]⁺ ions, fragmentation patterns |

| MALDI-TOF MS | Polymer molecular weight, conjugate characterization | Accurate mass determination, molecular weight distribution |

Theoretical and Computational Investigations of Tos Peg2 Nh2 and Its Derivatives

Molecular Modeling and Simulation of PEG Linker Conformation and Dynamics

Molecular modeling and simulation, particularly molecular dynamics (MD), are powerful computational tools for investigating the conformational landscape and dynamic behavior of flexible linkers like Tos-PEG2-NH2. researchgate.net These simulations can predict how the linker behaves in different environments, such as in aqueous solution or when tethered to larger biomolecules.

| Parameter | Typical Value / Method | Rationale / Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS, OPLS-AA | Defines the potential energy function to calculate forces between atoms. Specific parameters for PEG are required. nih.gov |

| Solvent Model | Explicit (e.g., TIP3P, TIP4P) | Represents the aqueous environment, crucial for capturing hydration effects and hydrophobic interactions. nih.gov |

| System Size | ~20,000 - 100,000 atoms | Large enough to contain the PEGylated molecule and sufficient solvent to avoid self-interaction artifacts. acs.org |

| Simulation Time | 100 ns - 1 µs | Long enough to sample a wide range of linker conformations and dynamic events. acs.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles (N), pressure (P), and temperature (T), mimicking physiological conditions. |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system by eliminating edge effects, creating a repeating lattice of the simulation box. nih.gov |

Structure-Activity Relationship (SAR) Studies in Rational Linker Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of linkers for complex molecules like PROTACs and ADCs. These studies systematically modify the linker's structure—varying its length, flexibility, and chemical composition—and correlate these changes with biological activity. nih.gov For a linker scaffold like this compound, SAR investigations are crucial for optimizing the efficacy of the final bioconjugate.

The key characteristics of a linker that influence activity are its length, rigidity/flexibility, and the nature of its functional groups. nih.gov In the case of PROTACs, the linker must be long and flexible enough to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex. nih.gov Studies have shown that even small changes in PEG linker length (e.g., from a 12-atom to a 16-atom linker) can dramatically alter degradation potency. nih.gov

Derivatives of this compound could be synthesized to explore this relationship. For instance, a series of compounds with varying PEG lengths (e.g., Tos-PEGn-NH2 where n=3, 4, 5...) could be used to build PROTACs. The resulting activity (e.g., target degradation percentage) would then be measured to determine the optimal linker length. Similarly, the tosyl group could be replaced with other leaving groups, or the amine with other nucleophiles, to fine-tune reactivity and stability. These designer linkers can also incorporate cleavable elements to simplify analytical characterization, which is a critical part of SAR studies in the discovery phase. acs.orgnih.gov

| Linker | Number of PEG Units (n) | Approx. Linker Length (Å) | Target Degradation (%) at 100 nM | Ternary Complex Stability (Arbitrary Units) |

|---|---|---|---|---|

| This compound | 2 | ~10.5 | 35% | Low |

| Tos-PEG3-NH2 | 3 | ~14.0 | 75% | High |

| Tos-PEG4-NH2 | 4 | ~17.5 | 88% | Optimal |

| Tos-PEG5-NH2 | 5 | ~21.0 | 60% | Moderate |

| Tos-PEG6-NH2 | 6 | ~24.5 | 42% | Decreasing (Hook Effect) |

Computational Chemistry Approaches for Investigating Reaction Mechanisms

Computational chemistry, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, provides profound insights into the chemical reactions involved in the synthesis and function of linkers like this compound. acs.orgfrontiersin.org These methods are essential for studying bond-making and bond-breaking processes, calculating activation energies, and identifying transition state structures, which are often impossible to observe experimentally. nih.gov

The synthesis of conjugates using this compound involves nucleophilic substitution reactions. For example, the primary amine can act as a nucleophile to attack an electrophilic center on a molecule, or the tosyl group can be displaced by an incoming nucleophile. The tosylation of the parent alcohol (H-PEG2-NH2) with tosyl chloride is the initial step in creating the linker. nih.govyoutube.com

Using QM/MM simulations, the reaction mechanism can be modeled in detail. frontiersin.org The reacting atoms (e.g., the sulfur atom of the tosyl group, the oxygen of the leaving group, and the attacking nucleophile) are treated with a high-level QM method, while the rest of the linker, the substrate, and the surrounding solvent molecules are treated with a more computationally efficient MM force field. nih.govacs.org This approach allows for the accurate calculation of reaction energy profiles, revealing the activation barriers for each step. Such studies can explain why certain reactions are favored over others and can help in designing linkers with tailored reactivity. For example, understanding the electronic effects of substituents on the tosyl ring could lead to modified linkers with enhanced or reduced reactivity as needed. nih.govnih.gov

| Method | Description | Application to this compound Reactions |

|---|---|---|

| QM Cluster Models | A small system of the reacting molecules is treated with a QM method in a continuum solvent model (e.g., PCM). | Provides a first approximation of the reaction pathway and activation energies for tosylation or nucleophilic substitution. frontiersin.org |

| QM/MM Simulations | The system is partitioned into a QM region (reacting atoms) and an MM region (environment). frontiersin.org | Accurately models the reaction in a complex, explicit solvent or enzyme active site environment. nih.gov |

| Density Functional Theory (DFT) | A popular QM method used to calculate the electronic structure of the reacting species. | Used to determine the geometry and energy of reactants, products, and transition states. nih.gov |

| Free Energy Calculations (e.g., FEP, Umbrella Sampling) | Methods used with QM/MM to compute the potential of mean force (PMF) along a reaction coordinate. | Calculates the free energy barrier of the reaction, which is directly related to the reaction rate. nih.gov |

Predictive Modeling for Bioconjugation Efficiency

Predicting the outcome of bioconjugation reactions is a significant challenge in the development of complex therapeutics. Predictive modeling, which encompasses both mechanistic kinetic models and data-driven machine learning (ML) approaches, is emerging as a powerful tool to forecast and optimize bioconjugation efficiency. frontiersin.orgnih.gov

For a linker like this compound, predictive models can be developed to estimate the yield and rate of a conjugation reaction under various conditions. Mechanistic kinetic models use a set of differential equations to describe the concentrations of reactants, intermediates, and products over time based on the underlying reaction mechanism. nih.gov Calibrating these models requires experimental data, but once validated, they can be used to perform in silico screening of different reaction conditions (e.g., reactant concentrations, temperature, pH) to find the optimal parameters for maximizing yield and minimizing side products. frontiersin.org

More recently, machine learning models have been applied to predict chemical reaction outcomes. nih.govyoutube.com These models can learn complex, non-linear relationships directly from experimental data without requiring explicit knowledge of the underlying reaction kinetics. For bioconjugation with this compound, an ML model could be trained on a dataset of reactions performed under varying conditions. The model would learn to correlate the input features (e.g., concentrations, temperature, solvent properties, substrate structure) with the output (e.g., reaction yield). Such a model could then predict the efficiency of new, unseen conjugation reactions, significantly accelerating the optimization process and reducing the experimental workload. nih.govchemrxiv.org

| Input Feature | Example Value | Output Feature | Predicted Value |

|---|---|---|---|

| Linker Concentration (mM) | 1.2 | Reaction Yield (%) | 85% |

| Substrate Concentration (mM) | 1.0 | ||

| Temperature (°C) | 25 | ||

| pH | 8.5 | ||

| Reaction Time (h) | 4 | ||

| Solvent | DMSO/Aqueous Buffer (1:9) |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Tos-PEG2-NH2 with high purity, and how can researchers validate the synthesis process?

- Methodological Answer : Synthesis involves tosylation of PEG-diol precursors followed by amine functionalization. Key validation steps include:

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to confirm >95% purity .

- Structural Confirmation : Employ -NMR (δ 2.4 ppm for tosyl group, δ 3.6 ppm for PEG backbone) and mass spectrometry (expected [M+H]: ~300–350 Da) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios) and batch-to-batch variability in supplementary materials .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate this compound in PBS (pH 7.4) and simulated lysosomal fluid (pH 5.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Control Experiments : Compare with non-tosylated PEG-amine analogs to isolate the tosyl group’s contribution to instability .

- Data Reporting : Include kinetic degradation curves and statistical analysis (e.g., half-life calculations) in results .

Advanced Research Questions

Q. How can researchers optimize this compound’s conjugation efficiency with biomolecules (e.g., antibodies) while minimizing side reactions?

- Methodological Answer :

- Reaction Optimization : Screen molar ratios (e.g., 1:1 to 1:5 this compound:biomolecule) and pH (6.5–8.5) to balance amine reactivity and biomolecule stability .

- Side Reaction Mitigation : Add quenching agents (e.g., glycine) post-conjugation and quantify unreacted tosyl groups via Ellman’s assay .

- Analytical Validation : Use SDS-PAGE and MALDI-TOF to confirm conjugation efficiency and assess aggregation .

Q. What strategies resolve contradictions in reported data on this compound’s reactivity across different studies?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare studies using criteria such as solvent systems (aqueous vs. organic), temperature, and catalyst presence .

- Controlled Replication : Reproduce conflicting experiments with standardized protocols (e.g., fixed molar ratios, buffer composition) to isolate variables .

- Data Harmonization : Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers .

Q. How should researchers design a study to evaluate this compound’s role in targeted drug delivery systems?

- Methodological Answer :

- In Vitro/In Vivo Integration :

- Cellular Uptake : Use fluorescently labeled this compound conjugates and flow cytometry to quantify uptake in target vs. non-target cells .

- Pharmacokinetics : Track conjugate stability in serum via LC-MS and correlate with efficacy in xenograft models .

- Control Groups : Include unconjugated drugs and non-targeted PEGylated analogs to isolate this compound’s contribution .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural parameters (e.g., PEG length, tosyl group orientation) with biological activity .

- Dose-Response Modeling : Use nonlinear regression to calculate IC values in cytotoxicity assays .

- Data Transparency : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials for independent validation .

Q. How can researchers address discrepancies in this compound’s reported solubility profiles?

- Methodological Answer :

- Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (chloroform) under controlled humidity/temperature .

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect micelle formation, which may artificially inflate solubility readings .

- Cross-Study Comparison : Normalize data to account for differences in measurement techniques (e.g., gravimetric vs. spectroscopic methods) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical and reproducible use of this compound in preclinical studies?

- Methodological Answer :

- Ethical Documentation : Declare animal/cell line sources, approval IDs, and compliance with ARRIVE guidelines in the methods section .

- Reagent Traceability : Provide CAS numbers (e.g., 1246286-33-8) and vendor details for all chemicals .

- Replication Checklists : Include step-by-step protocols in supplementary materials, emphasizing critical steps (e.g., anhydrous conditions for synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.